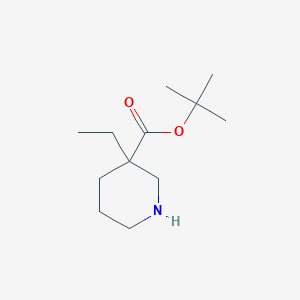

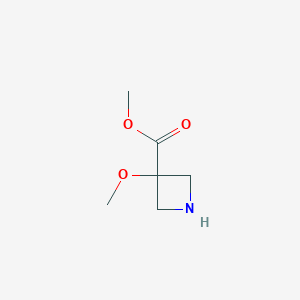

![molecular formula C10H14N2 B3011661 1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine CAS No. 13481-83-9](/img/structure/B3011661.png)

1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,3,4,5,6-Hexahydrobenzo[b][1,5]diazocine, also known as HHD, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with a unique structure, and has been found to have interesting biochemical and physiological effects. In

Applications De Recherche Scientifique

Novel Scaffold for Bioactive Molecule Design

Researchers developed a method for synthesizing unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12(5H,11H)diones, which can be transformed into various analogues. These compounds have potential applications in drug design due to their structural versatility and preliminary tests showing cytotoxic effects against cancer lines and antibacterial activity (Bieszczad et al., 2020).

Synthetic Methodology Advancements

A study introduced a more efficient synthesis method for dibenzo[b,f][1,5]-diazocines, which could be significant in reducing the steps and complexity involved in producing these compounds. This innovation is crucial for their application in various scientific fields (Wang et al., 2011).

Electron-Capture Agent for Organic Synthesis

6,12-Diphenyldibenzo[b,f][1,5]diazocine has been utilized as an electron-capture agent. Its unique structure aids in studying single-electron transfer (SET) processes and facilitates the oxidative dimerization of benzylic organometallics, demonstrating its utility in organic chemistry and synthesis (Eisch et al., 2012).

Precursors for Novel Macrocycles

Research shows that dibenzo[b,f][1,5]diazocines can serve as precursors for creating novel macrocycles. These macrocycles have potential applications in the development of new materials and complex molecular structures (Cheng et al., 2003).

Building Blocks for Electrochemical Actuators

Dibenzo[b,f][1,5]diazocines are identified as potential building blocks for novel electrochemical actuators. Their synthesis via an acid-catalyzed reaction highlights their potential in the field of electrochemical device fabrication (Zhao et al., 2012).

Microwave-Assisted Synthesis

A study demonstrated the synthesis of dibenzo[b,f][1,5]diazocines using microwave irradiation, indicating a faster and potentially more efficient method of production. This could have implications for industrial-scale synthesis and research applications (Jung et al., 2009).

Anomalous Carbolithiation Studies

An investigation into the carbolithiation of dibenzo[b,f][1,4]diazocine provided insights into unexpected chemical pathways and SET mechanisms. This research contributes to a deeper understanding of chemical reactions involving diazocines (Eisch et al., 2015).

Supramolecular Chemistry Applications

The synthesis of 1,5-disubstituted iminodibenzo[b,f][1,5]diazocines introduces new possibilities in supramolecular chemistry, particularly due to their potential for hydrogen-bond formation and functionalization (Leganza et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

1,2,3,4,5,6-hexahydro-1,5-benzodiazocine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-2-5-10-9(4-1)8-11-6-3-7-12-10/h1-2,4-5,11-12H,3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUCAJGSVHDALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC=CC=C2NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

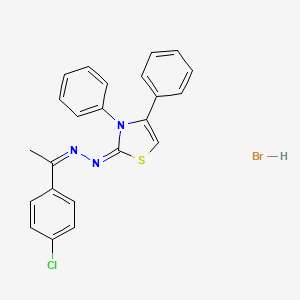

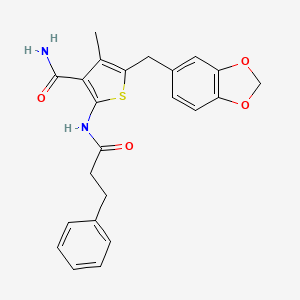

![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)

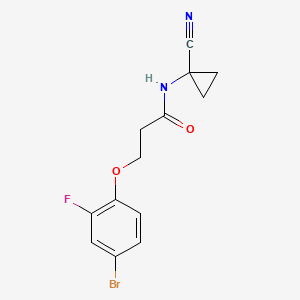

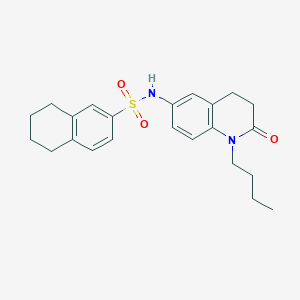

![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)

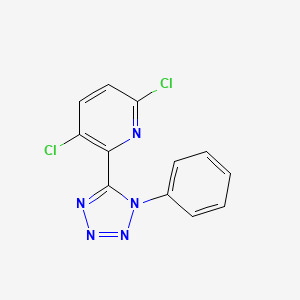

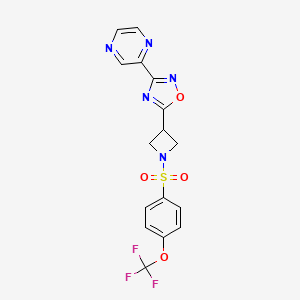

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)

![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)

![2,5-Dimethyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrazole-3-carboxamide](/img/structure/B3011599.png)

![tert-Butyl 7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B3011601.png)